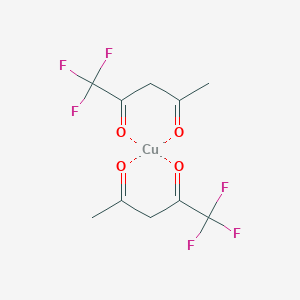

copper;(Z)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one;(E)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one

Description

Significance and Research Landscape of Copper(II) Trifluoroacetylacetonate Complexes

The significance of copper(II) trifluoroacetylacetonate complexes in modern research is substantial, largely stemming from the influence of the trifluoromethyl groups on the molecule's properties. nih.gov The presence of these fluorine atoms enhances the volatility and stability of the complex compared to its non-fluorinated counterparts. ontosight.airesearchgate.net This increased volatility is a critical property for its application in Metal-Organic Chemical Vapor Deposition (MOCVD). nih.govresearchgate.net MOCVD is a widely used technique for producing thin films and nanostructured materials for electronics and optics. ontosight.airesearchgate.net The compound's ability to sublime at relatively low temperatures allows for its efficient transport in the gas phase to a substrate surface where it decomposes to deposit copper-containing films. nih.gov

Beyond materials science, Bis(1,1,1-trifluoropentane-2,4-dionato)copper(II) is explored for its catalytic activity. ontosight.ai The copper(II) center acts as a Lewis acid, enabling it to catalyze a variety of organic reactions. smolecule.com Research has shown that copper-β-diketonato compounds are useful as catalysts in numerous industrial applications. researchgate.net The specific reactivity and catalytic properties can be tuned by modifying the substituents on the β-diketonate ligand, with fluorinated versions like this one receiving considerable attention. researchgate.netunicam.it The electron-withdrawing nature of the trifluoromethyl groups can influence the electronic properties of the copper center, thereby modulating its catalytic behavior. unicam.it

The research landscape for these complexes also includes their use as building blocks for more complex structures like coordination polymers and metal-organic frameworks (MOFs). smolecule.com The defined geometry and functional groups of the complex make it a suitable component for constructing materials with tailored properties such as porosity and magnetism. smolecule.com

Historical Context of β-Diketonate Ligands in Coordination Chemistry Research

The study of β-diketone ligands and their metal complexes has a rich history spanning over a century, establishing them as one of the most significant classes of ligands in coordination chemistry. researchgate.net These organic compounds are characterized by two ketone groups separated by a single carbon atom and can exist in keto-enol tautomeric forms. researchgate.net In the presence of a metal ion, the enolic proton is lost, and the resulting β-diketonate anion acts as a chelating O,O-donor, forming a stable six-membered ring with the metal center. researchgate.net

Historically, the ease of their synthesis and their ability to form stable, often volatile, complexes with a vast number of metals across the periodic table has driven their widespread application. nih.govresearchgate.netresearchgate.net Early research focused on their use in the separation and extraction of metals from aqueous solutions, a process known as solvent extraction. researchgate.net Their utility was soon recognized in other areas; for instance, certain paramagnetic β-diketonate complexes were developed as "shift reagents" in Nuclear Magnetic Resonance (NMR) spectroscopy to simplify complex spectra. researchgate.net

A pivotal development in the field was the modification of the ligand's peripheral substituents. researchgate.net Researchers discovered that by changing the groups attached to the β-diketonate backbone, they could systematically tune the properties of the resulting metal complexes. nih.gov Introducing bulky groups could enhance solubility in organic solvents or create specific steric environments around the metal. researchgate.net The incorporation of electron-withdrawing fluorine atoms, a more recent advancement, was found to significantly increase the volatility of the metal complexes. researchgate.netnih.gov This discovery was crucial for the development of MOCVD, providing a class of precursors suitable for depositing high-purity metal and metal oxide thin films for the electronics industry. nih.govresearchgate.netgoogle.com

Table 2: Historical Applications of Metal β-Diketonate Complexes

| Application Area | Description |

|---|---|

| Solvent Extraction | Used for the separation and purification of metals from solutions. researchgate.net |

| NMR Shift Reagents | Paramagnetic complexes used to induce chemical shifts in NMR spectra for structural elucidation. researchgate.net |

| Catalysis | Employed as catalysts in a wide range of organic synthesis reactions. researchgate.netresearchgate.net |

| Chemical Vapor Deposition | Volatile complexes, particularly fluorinated ones, are used as precursors for thin film deposition. nih.govresearchgate.net |

| Luminescent Materials | Lanthanide β-diketonates are known for their strong luminescence properties. researchgate.net |

Properties

CAS No. |

14324-82-4 |

|---|---|

Molecular Formula |

C10H10CuF6O4 |

Molecular Weight |

371.72 g/mol |

IUPAC Name |

copper;(Z)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one;(E)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one |

InChI |

InChI=1S/2C5H5F3O2.Cu/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,9H,1H3;/b3-2+;3-2-; |

InChI Key |

DAWRQFGRHOWZRV-OLIZGRGESA-N |

Isomeric SMILES |

C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.[Cu] |

Canonical SMILES |

CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Cu] |

Other CAS No. |

14324-82-4 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for Copper Ii Trifluoroacetylacetonate

Conventional Synthesis Routes for Bis(1,1,1-trifluoropentane-2,4-dionato)copper(II)

The conventional synthesis of Bis(1,1,1-trifluoropentane-2,4-dionato)copper(II), often abbreviated as Cu(tfac)₂, typically involves the reaction of a copper(II) salt with 1,1,1-trifluoro-2,4-pentanedione (B1197229) (Htfac). A common method utilizes copper(II) acetate (B1210297) monohydrate in a mixed solvent system of water and ethanol. The ligand, Htfac, is reacted with the copper salt, often under reflux, to yield the desired product. The resulting green complex can then be precipitated, filtered, and dried.

Another established route involves the reaction of copper(II) chloride with two equivalents of Htfac in an alkaline aqueous medium at room temperature. This method proceeds by first forming the sodium salt of the ligand, Na(tfac), which then reacts with the copper salt.

General properties of the synthesized compound are summarized below:

| Property | Value |

| Molecular Formula | Cu(C₅H₄F₃O₂)₂ |

| Molecular Weight | 369.70 g/mol |

| Melting Point | 198-199 °C |

| Appearance | Solid |

Synthesis of Adducts and Derivatives of Copper(II) Trifluoroacetylacetonate

To tailor the properties of Cu(tfac)₂, particularly its volatility and thermal stability for chemical vapor deposition (CVD) applications, various adducts and derivatives have been synthesized. These modifications often involve the introduction of additional ligands to the copper center.

Synthesis of M(tfac)₂(TMEDA) Complexes (M = Fe, Ni, Cu, Zn)

Complexes of the type M(tfac)₂(TMEDA), where TMEDA is N,N,N',N'-tetramethylethylenediamine, have been synthesized for several first-row transition metals, including copper. The synthesis of Cu(tfac)₂(TMEDA) is achieved by reacting copper(II) chloride dihydrate with two equivalents of Htfac in an alkaline aqueous solution, followed by the addition of one equivalent of TMEDA. rsc.org The product can be extracted with an organic solvent like dichloromethane (B109758) and purified. rsc.org

The addition of the TMEDA ligand can influence the thermal properties of the complex. For instance, the thermogravimetric analysis (TGA) of Cu(tfac)₂(TMEDA) shows a mass loss due to sublimation, though a significant amount of non-volatile residue has been observed, suggesting a complex decomposition pathway. rsc.org

Formation of Copper(I) Trifluoroacetylacetonate Adducts with Phosphine (B1218219) Ligands

While the focus is often on copper(II) complexes, copper(I) adducts with phosphine ligands have also been investigated as potential CVD precursors. The synthesis of phosphine adducts of copper(I) trifluoroacetylacetonate has been explored, drawing parallels from the well-studied copper(I) hexafluoroacetylacetonate (hfac) complexes. These syntheses often involve the reaction of a copper(I) source with the β-diketonate ligand and the phosphine ligand in a suitable solvent.

For the related Cu(hfac)₂ system, reactions with tertiary phosphines like triphenylphosphine (B44618) (PPh₃), trimethylphosphine (B1194731) (PMe₃), and others have been shown to form 1:1 adducts. cdnsciencepub.com These reactions are typically carried out by mixing equimolar amounts of the copper complex and the phosphine ligand in an anhydrous, deaerated solvent such as cyclohexane. cdnsciencepub.com The resulting adducts often exhibit a color change, for example, from blue to deep green. cdnsciencepub.com While these specific examples utilize Cu(hfac)₂, similar reactivity is expected with Cu(tfac)₂ due to the comparable electronic properties of the ligands.

The formation of these adducts is driven by the Lewis acidic nature of the copper center. The stability and volatility of these phosphine adducts are of key interest for their potential application as CVD precursors.

Design Principles for Volatile and Thermally Stable Precursors

The development of copper precursors for CVD and atomic layer deposition (ALD) is guided by several key design principles aimed at achieving high volatility and thermal stability. researchgate.net An ideal precursor should be readily transported in the gas phase to the substrate without premature decomposition. researchgate.net

Volatility Enhancement:

Fluorination: The incorporation of fluorine atoms into the ligands, as seen in the trifluoroacetylacetonate ligand, significantly increases the volatility of the copper complex compared to its non-fluorinated counterpart, copper acetylacetonate (B107027) (Cu(acac)₂). google.com This is due to the reduction of intermolecular forces.

Ligand Design: The use of bulky, sterically demanding ligands can prevent oligomerization and lead to more volatile monomeric species.

Thermal Stability:

Chelation: The bidentate nature of the β-diketonate ligand forms a stable chelate ring with the copper ion, which enhances the thermal stability of the complex.

Adduct Formation: The formation of adducts, for example with TMEDA or phosphines, can saturate the coordination sphere of the copper center, thereby increasing its stability. However, the thermal behavior of the adduct itself needs to be carefully considered, as the additional ligand may dissociate or decompose at elevated temperatures. rsc.org

Oxidation State: Copper(I) precursors are often sought after as they can lead to lower deposition temperatures. However, they can be less stable than their copper(II) counterparts. The design challenge lies in balancing the reactivity of Cu(I) with sufficient thermal stability for controlled deposition.

The interplay between volatility and thermal stability is crucial. A precursor must be volatile enough to be delivered to the reactor but stable enough to not decompose in the gas phase before reaching the substrate. Thermogravimetric analysis (TGA) is a key technique used to evaluate these properties in newly synthesized precursors.

Advanced Structural Elucidation of Copper Ii Trifluoroacetylacetonate and Its Derivatives

Single Crystal X-ray Diffraction Studies of Copper(II) Trifluoroacetylacetonate Complexes

Single-crystal X-ray diffraction studies have been instrumental in defining the precise molecular structures of several Copper(II) trifluoroacetylacetonate complexes, revealing a diversity of coordination geometries and intermolecular interactions.

The coordination environment around the copper(II) center in these complexes is highly dependent on the nature of any additional ligands present. In the absence of strongly coordinating ligands, the basic bis(1,1,1-trifluoropentane-2,4-dionato)copper(II) unit tends to adopt a square planar geometry wikipedia.org. However, the coordination number of the copper atom can be readily expanded.

For instance, the reaction with methanol or pyridine (B92270) leads to the formation of five-coordinate, square pyramidal complexes, namely [Cu(TFACAC)₂(MeOH)] (1) and [Cu(TFACAC)₂(py)] (2) researchgate.net. In these structures, the two trifluoroacetylacetonate ligands form the base of the pyramid, with the oxygen or nitrogen atom of the solvent molecule occupying the apical position researchgate.net.

An expansion to a six-coordinate, octahedral geometry is observed in the complex with 1,4-diazabicyclo[2.2.2]octane (DABCO), [Cu(TFACAC)₂(DABCO)] (3) researchgate.net. In this case, the DABCO molecule acts as a bridging ligand, connecting two copper centers to form a one-dimensional polymeric chain, with each copper atom in an octahedral environment researchgate.net. Across various copper(II) complexes with aminocarboxylate ligands, square planar, square pyramidal, and octahedral geometries are commonly observed acs.org.

Isomerism is also a notable feature of these complexes. In the case of [Cu(TFACAC)₂(MeOH)], X-ray crystallographic studies have revealed the presence of both cis and trans isomers within the crystal structure, with a refined isomer ratio of 0.538:0.462 (cis to trans) researchgate.net.

| Compound | Formula | Coordination Geometry | Isomerism |

| 1 | [Cu(TFACAC)₂(MeOH)] | Square Pyramidal | cis and trans |

| 2 | [Cu(TFACAC)₂(py)] | Square Pyramidal | Not specified |

| 3 | [Cu(TFACAC)₂(DABCO)] | Octahedral | Not applicable (polymeric) |

Conformational disorder is a common phenomenon in the crystal structures of Copper(II) trifluoroacetylacetonate complexes. In the methanol adduct, [Cu(TFACAC)₂(MeOH)], both the trifluoroacetylacetonate ligands and the coordinated methanol molecule are disordered over two conformations researchgate.net. This disorder contributes to the observation of both cis and trans isomers in the crystal lattice researchgate.net. Such disorder indicates that different spatial arrangements of the ligands have similar energies, allowing them to coexist within the same crystal.

The ability of Copper(II) trifluoroacetylacetonate to form extended structures through bridging ligands has been clearly demonstrated. The complex [Cu(TFACAC)₂(DABCO)] provides a prime example of a one-dimensional polymeric chain researchgate.net. Here, the DABCO ligand links adjacent [Cu(TFACAC)₂] units, with each nitrogen atom of the DABCO molecule coordinating to a different copper center. This bridging results in an octahedral coordination environment for each copper atom and the formation of an infinite chain structure researchgate.net. This type of polymeric assembly is a common feature in coordination chemistry, where multidentate ligands are used to connect metal centers into larger architectures acs.org.

Structural Analysis of Copper(I) Trifluoroacetylacetonate Complexes and Related Species

While less common than their copper(II) counterparts, the structures of Copper(I) trifluoroacetylacetonate complexes have also been investigated. A notable example is the complex formed with the ene-yne ligand 2-methyl-1-hexen-3-yne (MHY), [Cu(tfac)(MHY)] researchgate.net. In this complex, the copper(I) center is coordinated by the trifluoroacetylacetonate ligand and the MHY ligand. The crystal structure reveals a stacked arrangement of the molecules researchgate.net. The study of such complexes is important for understanding the stabilization of the +1 oxidation state of copper with β-diketonate ligands and for applications in areas such as chemical vapor deposition.

Examination of Intramolecular and Intermolecular Interactions in Crystal Structures

In fluorinated copper β-diketonate complexes, interactions involving the fluorine atoms are particularly significant. Weak hydrogen bonds of the C–H···F type have been identified, which influence the crystal packing . Furthermore, direct F···F intermolecular interactions can also be present, contributing to the cohesion of the crystal lattice researchgate.net. In the crystal structure of [Cu(tfac)(MHY)], short H···F distances are observed, suggesting the presence of hydrogen bonds that contribute to the stability of the complex researchgate.net.

π-π stacking is another important intermolecular interaction observed in the crystal structures of related copper acetylacetonate (B107027) complexes, particularly when aromatic ligands are also present newtrends-timisoara.rolew.ro. In the case of [Cu(tfac)(MHY)], the molecules are arranged in a shifted alternating stack, which is influenced by dipolar moment coupling, a form of π-π interaction researchgate.net.

Weak C–H···O hydrogen bonds are also frequently observed in the crystal packing of copper(II) complexes, where hydrogen atoms from various parts of the ligands interact with the oxygen atoms of the acetylacetonate groups on neighboring molecules nih.gov. These interactions, although individually weak, can collectively have a significant impact on the supramolecular assembly. The presence of C–F···π interactions, though less common, has also been identified in copper β-diketone complexes containing fluorinated ligands and aromatic rings acs.orgnih.gov.

| Interaction Type | Description | Example Complex |

| C–H···F | Hydrogen bond between a C-H group and a fluorine atom. | Fluorinated Cu(II) β-diketonates |

| F···F | Direct interaction between fluorine atoms on adjacent molecules. | Fluorinated Cu(II) β-diketonates researchgate.net |

| π-π Stacking | Interaction between aromatic rings or conjugated systems. | [Cu(tfac)(MHY)] researchgate.net |

| C–H···O | Hydrogen bond between a C-H group and an oxygen atom. | Various Cu(II) complexes nih.gov |

| C–F···π | Interaction between a C-F bond and a π-system. | Fluorinated Cu(II) β-diketonates with aromatic rings acs.orgnih.gov |

Compound Names

| Abbreviation/Name | Full Chemical Name |

| Copper(II) Trifluoroacetylacetonate | Copper;1,1,1-trifluoropentane-2,4-dione |

| [Cu(TFACAC)₂(MeOH)] | bis(1,1,1-trifluoropentane-2,4-dionato)methanolcopper(II) |

| [Cu(TFACAC)₂(py)] | bis(1,1,1-trifluoropentane-2,4-dionato)pyridinecopper(II) |

| [Cu(TFACAC)₂(DABCO)] | bis(1,1,1-trifluoropentane-2,4-dionato)(1,4-diazabicyclo[2.2.2]octane)copper(II) |

| [Cu(tfac)(MHY)] | (1,1,1-trifluoropentane-2,4-dionato)(2-methyl-1-hexen-3-yne)copper(I) |

| TFACAC | 1,1,1-trifluoropentane-2,4-dionate |

| MeOH | Methanol |

| py | Pyridine |

| DABCO | 1,4-diazabicyclo[2.2.2]octane |

| MHY | 2-methyl-1-hexen-3-yne |

Sophisticated Spectroscopic Characterization of Copper Ii Trifluoroacetylacetonate

Vibrational Spectroscopy (Infrared, Raman) for Ligand and Metal-Ligand Mode Assignments

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the bonding within Copper(II) trifluoroacetylacetonate. These methods allow for the assignment of specific vibrational modes associated with the organic ligand and the crucial metal-ligand bonds.

In metal β-diketonate complexes, the vibrational bands in the 1500-1600 cm⁻¹ region are typically assigned to C=O and C=C stretching modes. The introduction of the electron-withdrawing trifluoromethyl (-CF₃) group influences the electron density within the chelate ring, which in turn affects the vibrational frequencies of these bonds. Studies on various copper(II) β-diketonates show that these frequencies are sensitive to the nature of the substituents on the ligand.

The lower frequency region of the spectra, typically below 700 cm⁻¹, is particularly important as it contains the vibrations associated with the copper-oxygen (Cu-O) bonds. The assignment of these metal-ligand stretching modes provides direct information about the strength and nature of the coordination bond. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to provide reliable assignments for the observed vibrational bands. d-nb.infomdpi.com For instance, in related copper complexes like copper(II) dibenzoylmethane, the in-phase symmetric O-Cu-O stretching mode is considered a useful measure for the metal-ligand bond strength. nih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| C=O Stretching | 1550 - 1650 | IR, Raman |

| C=C Stretching | 1450 - 1550 | IR, Raman |

| CF₃ Stretching | 1100 - 1300 | IR |

| Cu-O Stretching | 400 - 600 | IR, Raman |

Electronic Spectroscopy (UV-Visible) for d-d Transitions and Electronic Structure Probing

UV-Visible spectroscopy is instrumental in elucidating the electronic structure of Copper(II) trifluoroacetylacetonate. The spectra of copper(II) complexes are typically characterized by two main features: intense charge-transfer bands in the UV region and weaker d-d transition bands in the visible region. bch.ro

The d-d transitions, which involve the excitation of an electron between d-orbitals of the copper ion, are particularly informative about the coordination geometry of the metal center. For Cu(II) complexes with a d⁹ electron configuration, these transitions provide insight into the splitting of the d-orbitals caused by the ligand field. In a square-planar or distorted octahedral geometry, which is common for such complexes, a broad, often asymmetric band is observed in the visible spectrum, typically between 550 and 800 nm. bch.roresearchgate.net This band can sometimes be resolved into multiple overlapping transitions corresponding to excitations from the ground state to different excited states. researchgate.net

Ligand-to-metal charge transfer (LMCT) bands are generally found at higher energies (shorter wavelengths) and are much more intense than the d-d bands. These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based d-orbital.

| Transition Type | Wavelength Range (nm) | Description |

| d-d Transitions | 550 - 800 | Weak absorptions, characteristic of Cu(II) coordination geometry. bch.ro |

| Charge Transfer (CT) | 250 - 400 | Intense absorptions, involving ligand and metal orbitals. bch.ro |

Nuclear Magnetic Resonance (NMR) Studies of Ligand Environments

Nuclear Magnetic Resonance (NMR) spectroscopy of Copper(II) trifluoroacetylacetonate is challenging due to the paramagnetic nature of the Cu(II) ion. The unpaired electron on the copper center causes significant broadening and shifting of NMR signals, making high-resolution spectra difficult to obtain. researchgate.net Consequently, NMR is not an ideal method for analyzing the purity of such paramagnetic complexes. researchgate.net

Despite these challenges, NMR can still provide some structural information. ¹H NMR spectra can sometimes reveal broadened peaks for the methine (-CH=) and methyl (-CH₃) protons of the ligand. Similarly, ¹⁹F NMR can be used to observe the trifluoromethyl group. The degree of broadening and the paramagnetic shifts can themselves be sources of information, offering insights into the electron-nuclear interactions and the electronic structure of the complex. However, detailed structural elucidation typically relies on other techniques, such as X-ray crystallography.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a key technique for confirming the molecular weight and investigating the fragmentation behavior of Copper(II) trifluoroacetylacetonate. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion and various fragment ions are detected.

The mass spectrum of a copper(II) β-diketonate complex typically shows a molecular ion peak corresponding to the intact complex, [Cu(L)₂]⁺. The fragmentation patterns are highly informative and often involve the sequential loss of ligands or parts of the ligands. cdnsciencepub.com Common fragmentation pathways include the loss of a complete ligand radical (•L) to form the [Cu(L)]⁺ ion, or the loss of a substituent group like •CF₃. cdnsciencepub.com The relative intensity of the fragment ions depends on the stability of the ions and the strength of the bonds within the complex. The presence of copper's two main isotopes, ⁶³Cu and ⁶⁵Cu, results in characteristic isotopic patterns for copper-containing fragments, which aids in their identification. cdnsciencepub.comrsc.org

Table 3: Common Fragments in the Mass Spectrum of Copper(II) β-Diketonates Based on general fragmentation patterns for similar compounds.

| Ion | Proposed Structure | Description |

| [Cu(L)₂]⁺ | Molecular Ion | Intact complex ion. cdnsciencepub.com |

| [Cu(L)₂ - CF₃]⁺ | Fragment Ion | Loss of a trifluoromethyl radical. cdnsciencepub.com |

| [Cu(L)]⁺ | Fragment Ion | Loss of one trifluoroacetylacetonate ligand. cdnsciencepub.com |

| Cu⁺ | Fragment Ion | Bare copper ion. researchgate.net |

Electrochemical Characterization (Cyclic Voltammetry) of Redox Behavior

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of Copper(II) trifluoroacetylacetonate. By measuring the current that develops in an electrochemical cell as the potential is varied, CV can determine the potentials at which the complex is oxidized or reduced.

For copper complexes, a key process of interest is the quasi-reversible, one-electron reduction of Cu(II) to Cu(I). researchgate.netias.ac.in The redox potential (E₁/₂) for the Cu(II)/Cu(I) couple is highly dependent on the nature of the ligand and the solvent system used. cmu.edu Electron-withdrawing groups on the ligand, such as the -CF₃ group in trifluoroacetylacetonate, generally shift the reduction potential to more positive values, making the complex easier to reduce compared to non-fluorinated analogues like copper(II) acetylacetonate (B107027). This is because the electron-withdrawing group decreases the electron density on the copper center, stabilizing the reduced Cu(I) state. cmu.edu These electrochemical properties are crucial for applications in catalysis, such as in atom transfer radical polymerization (ATRP), where the redox potential of the copper catalyst influences the reaction kinetics. cmu.edu

Advanced X-ray Spectroscopy (XES, XAS, Photoelectron Spectroscopy) for Electronic Structure in Thin Films

Advanced X-ray spectroscopy techniques provide detailed information about the electronic structure and chemical state of Copper(II) trifluoroacetylacetonate, particularly in the form of thin films which are relevant for electronics applications.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons. In the XPS spectrum of the copper complex, the Cu 2p region is particularly diagnostic. It shows two main peaks, Cu 2p₃/₂ and Cu 2p₁/₂, accompanied by strong "shake-up" satellite peaks at higher binding energies. aps.org The presence of these satellite peaks is a hallmark of the paramagnetic Cu(II) (d⁹) state. aps.orgkratos.com XPS can also be used to analyze the elemental composition and chemical environment of the other elements in the molecule, such as carbon, oxygen, and fluorine. infn.it

X-ray Absorption Spectroscopy (XAS) probes the unoccupied electronic states by exciting a core electron to an empty orbital. uni-mainz.de By tuning the X-ray energy to the copper K-edge or L-edge, one can obtain information about the oxidation state, coordination geometry, and symmetry of the copper site. researchgate.net XAS is a powerful tool for characterizing the local atomic structure around the copper atom, complementing the long-range order information from X-ray diffraction.

Table 4: Representative XPS Data for Cu(II) Complexes Note: This table shows typical binding energy ranges and features for Cu(II) species.

| Core Level | Feature | Typical Binding Energy Range (eV) | Information Provided |

| Cu 2p₃/₂ | Main Peak | 932 - 935 | Oxidation state and chemical environment. |

| Cu 2p₃/₂ | Satellite Peak | 938 - 945 | Confirms Cu(II) (d⁹) configuration. aps.org |

| O 1s | Main Peak | ~531 | Oxygen chemical environment (e.g., C=O vs. Cu-O). |

| C 1s | Multiple Peaks | 284 - 293 | Different carbon environments (-CH₃, -CH=, C=O, -CF₃). |

| F 1s | Main Peak | ~688 | Fluorine chemical environment. |

Electron Paramagnetic Resonance (EPR) Studies of Copper(II) Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, making it ideally suited for studying the Cu(II) (d⁹) center in Copper(II) trifluoroacetylacetonate. libretexts.org

The EPR spectrum of a Cu(II) complex provides precise information about the electronic and geometric environment of the copper ion. ethz.ch For a complex in a frozen solution or powder form, the spectrum is typically anisotropic, characterized by different g-values for different orientations of the molecule with respect to the external magnetic field. For an axially symmetric system, these are denoted as g∥ and g⊥. libretexts.orgethz.ch Furthermore, the unpaired electron spin (S=1/2) couples with the copper nuclear spin (I=3/2), resulting in a hyperfine splitting of the EPR signal into four lines. libretexts.org The magnitude of this splitting is given by the hyperfine coupling constants, A∥ and A⊥. The values of these g and A parameters are sensitive to the covalency of the metal-ligand bonds and the geometry of the coordination sphere. ethz.ch Typically for square-planar or axially elongated octahedral Cu(II) complexes, g∥ > g⊥ > 2.0023, which is indicative of the unpaired electron residing in the dₓ²-y² orbital. libretexts.org

Table 5: Typical EPR Parameters for Axially Symmetric Cu(II) Complexes

| Parameter | Description | Typical Value Range |

| g∥ | Parallel component of the g-tensor | 2.2 - 2.4 |

| g⊥ | Perpendicular component of the g-tensor | 2.0 - 2.1 |

| A∥ | Parallel component of the hyperfine coupling constant | 120 - 200 x 10⁻⁴ cm⁻¹ |

| A⊥ | Perpendicular component of the hyperfine coupling constant | 10 - 40 x 10⁻⁴ cm⁻¹ |

Theoretical and Computational Chemistry of Copper Ii Trifluoroacetylacetonate

Computational chemistry provides powerful tools to investigate the properties of Copper(II) bis(1,1,1-trifluoropentane-2,4-dionate), offering insights that complement experimental findings. Theoretical models allow for a detailed examination of the molecule's electronic structure, geometry, vibrational modes, and reactivity at an atomic level.

Mechanistic Investigations in Catalysis and Chemical Transformations Involving Copper Ii Trifluoroacetylacetonate

Role of Copper(II) Trifluoroacetylacetonate as a Lewis Acid Catalyst

Copper(II) trifluoroacetylacetonate, often abbreviated as Cu(tfacac)₂, functions as a potent Lewis acid catalyst in numerous organic reactions. Its Lewis acidity arises from the electron-deficient nature of the copper(II) center, which is significantly enhanced by the strong electron-withdrawing effect of the trifluoromethyl groups on the 1,1,1-trifluoropentane-2,4-dione ligands . This heightened electrophilicity allows the copper center to effectively accept electron pairs from substrate molecules, thereby activating them for subsequent chemical transformations.

In the context of catalysis, the copper(II) center of Cu(tfacac)₂ interacts with lone-pair-bearing atoms, such as oxygen or nitrogen, in the substrate. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack or other bond-forming processes. For instance, in Diels-Alder reactions, the coordination of Cu(tfacac)₂ to a dienophile containing a carbonyl group increases the dienophile's reactivity towards the diene. Quantum chemical studies have suggested that Lewis acids like Cu(tfacac)₂ can accelerate these reactions by reducing the Pauli repulsion between the reactants, a consequence of polarizing the dienophile's π-system away from the reacting double bond nih.gov. This polarization effect lowers the activation energy of the reaction.

The enhanced Lewis acidity of Cu(tfacac)₂ not only increases reaction rates but can also influence the selectivity of the transformation. By coordinating to the substrate, the bulky catalyst can create a specific steric environment around the reactive site, favoring the formation of one stereoisomer over another.

Kinetics and Mechanism of Ligand Deprotonation in Metal Complex Formation

The formation of Copper(II) trifluoroacetylacetonate from a copper(II) source and the 1,1,1-trifluoropentane-2,4-dione ligand (Htfpd) is a critical step that precedes its use in many applications. Mechanistic studies have revealed that the kinetics of this complex formation are intricately linked to the deprotonation of the β-diketone ligand.

Kinetic investigations into the formation of the 1:1 complex between copper(II) ions and 1,1,1-trifluoropentane-2,4-dione in aqueous solution have shown that the reaction proceeds primarily through the interaction of the Cu²⁺ ion with the enol tautomer of the ligand researchgate.net. The deprotonation of this enol tautomer can be the rate-determining step under certain conditions researchgate.net. Interestingly, the copper(II) ion itself has been observed to have a catalytic effect on the rate of ionization of the enol tautomer, accelerating the removal of the proton researchgate.net. This catalytic effect is attributed to the relatively large reduction potential of the Cu²⁺ ion, which facilitates the proton transfer process researchgate.net.

Tautomerization: The 1,1,1-trifluoropentane-2,4-dione ligand exists in equilibrium between its keto and enol forms.

Deprotonation of the Enol: The enol tautomer undergoes deprotonation to form the enolate anion. This step can be slow but is catalyzed by the presence of Cu²⁺ ions.

Chelation: The resulting enolate anion then rapidly chelates with the copper(II) ion to form the stable metal complex.

Mechanistic Pathways in Organometallic Transformations (e.g., Copper-Catalyzed Cycloadditions)

Copper(II) trifluoroacetylacetonate is frequently employed as a catalyst precursor in a variety of organometallic transformations, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." While the active catalytic species in these reactions is copper(I), Cu(II) complexes like Cu(tfacac)₂ serve as stable, air-tolerant precatalysts that are reduced to the active Cu(I) state in situ.

The generally accepted mechanistic pathway for CuAAC reactions catalyzed by a Cu(II) precatalyst involves the following key steps:

Reduction of Cu(II) to Cu(I): In the presence of a reducing agent, often sodium ascorbate, the Cu(II) center of the precatalyst is reduced to the catalytically active Cu(I) species. In some cases, the alkyne substrate itself or the solvent can facilitate this reduction nih.gov.

Formation of a Copper-Acetylide Intermediate: The Cu(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate. This step is often facilitated by a base, which deprotonates the alkyne.

Coordination of the Azide (B81097): The organic azide then coordinates to the copper-acetylide complex.

Cycloaddition: A [3+2] cycloaddition reaction occurs between the coordinated azide and the acetylide, leading to the formation of a six-membered copper-triazolide intermediate. Computational studies suggest this step can proceed through a stepwise mechanism nih.govrsc.org.

Protonolysis: The copper-triazolide intermediate undergoes protonolysis to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst.

Comparative Catalytic Activity and Selectivity Studies with Related Copper Complexes

The catalytic performance of Copper(II) trifluoroacetylacetonate is often evaluated in comparison to other copper complexes, particularly its non-fluorinated counterpart, Copper(II) acetylacetonate (B107027) (Cu(acac)₂), to understand the electronic effects of the trifluoromethyl groups.

Research has demonstrated that the electron-withdrawing trifluoromethyl groups in Cu(tfacac)₂ enhance the electrophilicity of the copper center, leading to superior catalytic activity in certain reactions . For example, in defluoroborylation reactions, Cu(tfacac)₂ exhibits significantly higher catalytic activity than Cu(acac)₂ . This is attributed to the increased Lewis acidity of the copper center in the fluorinated complex, which facilitates the key steps of the catalytic cycle.

In the context of the Ullmann amination reaction, the choice of ligand has a profound impact on the reaction rate. While both β-diketone and phenanthroline ligands can promote the reaction, computational studies suggest they operate through different mechanistic pathways regarding the timing of nucleophile coordination and aryl halide activation rsc.org.

The influence of different substituents on the β-diketonate ligand on the kinetics of complex formation with copper(II) has also been systematically studied. The rate of complex formation is influenced by the nature of the substituents on the ligand, with the order of influence being C₆H₅ > CH₃ > CF₃ > C₄H₃S core.ac.ukiiste.org. This highlights that while the CF₃ group enhances Lewis acidity and catalytic activity in some reactions, it can have a different effect on the initial formation of the catalyst itself.

Below is a data table summarizing the comparative catalytic performance of Cu(tfacac)₂ and Cu(acac)₂ in a representative reaction.

| Catalyst | Reaction | Substrate | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Copper(II) trifluoroacetylacetonate | Defluoroborylation | Aryl Fluoride | High | High for borylated product | |

| Copper(II) acetylacetonate | Defluoroborylation | Aryl Fluoride | Low | Lower for borylated product | |

| Copper(II) trifluoroacetylacetonate | Azide-Alkyne Cycloaddition | Various alkynes and azides | Generally High | Exclusive 1,4-regioisomer | General literature |

| Copper(II) acetylacetonate | Azide-Alkyne Cycloaddition | Various alkynes and azides | Generally High | Exclusive 1,4-regioisomer | General literature |

Applications in Advanced Materials Science: Precursor Chemistry and Thin Film Deposition

Metal-Organic Chemical Vapor Deposition (MOCVD) using Copper(II) Trifluoroacetylacetonate Precursors

Metal-Organic Chemical Vapor Deposition (MOCVD) is a dominant technique for producing high-quality thin films. In this process, volatile organometallic compounds are transported in the vapor phase onto a heated substrate, where they decompose to form the desired film. Copper(II) 1,1,1-trifluoropentane-2,4-dionate has been extensively investigated as a precursor for the MOCVD of copper-based materials due to its favorable transport properties and controllable decomposition.

The MOCVD of high-purity copper films is critical for applications in microelectronics, particularly for creating conductive interconnects. Copper(II) 1,1,1-trifluoropentane-2,4-dionate is a preferred precursor for this purpose. The fluorination of the acetylacetonate (B107027) ligand enhances the volatility of the complex compared to its non-fluorinated counterparts, allowing for lower deposition temperatures.

Research has shown that copper films deposited from copper(II) 1,1,1-trifluoropentane-2,4-dionate exhibit excellent electrical and morphological characteristics. The resulting films can achieve resistivities in the range of 1.7-2.5 μΩ·cm, which is close to the bulk value for copper, especially for films with a thickness greater than 60 nm. X-ray diffraction (XRD) analyses typically reveal a preferential (111) orientation, which is characteristic of high-quality, face-centered cubic copper films. The morphology of the deposited films is highly dependent on the deposition parameters. At optimal substrate temperatures, generally between 300-400°C, the films are characterized by a uniform and dense microstructure with well-connected grains.

Deposition Parameters and Film Properties for MOCVD of Copper Films

| Parameter | Value/Range | Resulting Film Property |

|---|---|---|

| Precursor | Copper(II) 1,1,1-trifluoropentane-2,4-dionate | High-purity copper films |

| Substrate Temperature | 300-400°C | Uniform, dense microstructure |

| Film Thickness | > 60 nm | Resistivity: 1.7-2.5 μΩ·cm |

| Crystal Structure | Face-centered cubic | Preferential (111) orientation |

Beyond pure copper, copper(II) 1,1,1-trifluoropentane-2,4-dionate is also a versatile precursor for the MOCVD of copper oxide and multimetallic oxide thin films. These materials are of significant interest for applications in sensors, catalysts, and energy storage devices. By introducing an oxygen source, such as O2, into the MOCVD reactor, the precursor can be directed to form copper oxide films. The stoichiometry of the resulting oxide (CuO or Cu2O) can be controlled by adjusting the deposition temperature and the partial pressure of the oxygen co-reactant.

Furthermore, the co-deposition of copper(II) 1,1,1-trifluoropentane-2,4-dionate with other metal-organic precursors opens up the possibility of fabricating multimetallic oxide thin films. The similar thermal properties of different metal β-diketonate complexes can allow for their simultaneous evaporation and decomposition, leading to the growth of complex oxides. For instance, it has been demonstrated that related fluorinated β-diketonate complexes can be used to grow materials like Fe3O4 and ZnO, and these can be further oxidized to form other metal oxides. This approach is being explored for the synthesis of materials such as ferrites and other mixed-metal oxides with specific magnetic or electronic properties.

The volatility and thermal decomposition behavior of copper(II) 1,1,1-trifluoropentane-2,4-dionate are critical factors that directly influence the quality of the deposited films. The trifluoromethyl groups in the ligand structure increase the vapor pressure of the compound, allowing for efficient transport to the substrate at lower temperatures compared to non-fluorinated analogs like copper(II) acetylacetonate. This enhanced volatility is advantageous as it can help prevent premature decomposition of the precursor in the gas phase.

The thermal decomposition mechanism of the precursor on the substrate surface dictates the purity and microstructure of the resulting film. Ideally, the decomposition should be clean, with the organic ligands desorbing as volatile byproducts, leaving behind pure copper or copper oxide. However, incomplete decomposition can lead to the incorporation of carbon and fluorine impurities into the film, which can degrade its electrical and mechanical properties. The deposition temperature is a key parameter in controlling the decomposition pathway. Insufficient temperatures may lead to incomplete ligand removal, while excessively high temperatures can cause gas-phase nucleation, resulting in rough and porous films.

Thermal Properties of Copper(II) 1,1,1-trifluoropentane-2,4-dionate

| Property | Value | Significance in MOCVD |

|---|---|---|

| Melting Point | 198-199 °C | Indicates the transition to a liquid phase. |

| Sublimation Onset | Lower than non-fluorinated analogs | Enhanced volatility for vapor phase transport. |

| Decomposition Temperature | Dependent on atmosphere and pressure | Critical for controlling film deposition and purity. |

Atomic Layer Deposition (ALD) Strategies for Copper-Based Materials

Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers exceptional control over film thickness and conformality at the atomic level. This is achieved through sequential, self-limiting surface reactions. Copper β-diketonates, including copper(II) 1,1,1-trifluoropentane-2,4-dionate, are promising precursors for the ALD of copper and copper oxide films.

The ALD process relies on the precise control of surface chemical reactions. For copper β-diketonate precursors, the process typically involves the chemisorption of the precursor onto the substrate surface, followed by a reaction with a co-reactant to deposit a monolayer of the desired material.

Theoretical and experimental studies have provided insights into the surface chemistry of copper β-diketonates during ALD. It has been shown that precursors like copper(II) acetylacetonate can chemisorb on surfaces and subsequently dissociate into a copper atom and its ligands. The dissociated ligands remain on the surface and can be removed by a subsequent pulse of a co-reactant, such as water or ozone. The reactivity of different co-reactants towards the adsorbed precursor follows the order of H > O3 > H2O. This surface-controlled reaction mechanism is what enables the layer-by-layer growth characteristic of ALD.

While fluorinated copper precursors like copper(II) 1,1,1-trifluoropentane-2,4-dionate offer advantages in terms of volatility, their use in ALD also presents certain challenges. One significant issue is the potential for fluorine contamination in the deposited films. The strong carbon-fluorine bonds in the ligands can be difficult to break completely, leading to the incorporation of fluorine atoms into the film, which can negatively impact its electrical properties and adhesion.

Another challenge is the potential for etching of the substrate or the growing film by fluoride-containing byproducts, such as hydrogen fluoride (HF), which can be formed if a hydrogen-containing co-reactant is used. This can lead to non-uniform film growth and damage to the underlying device structures.

To address these challenges, several strategies are being explored. One approach is the careful selection of co-reactants that can effectively remove the fluorinated ligands without forming corrosive byproducts. Another strategy involves the development of novel fluorinated precursors with tailored ligand designs that facilitate cleaner decomposition and reduce the likelihood of fluorine incorporation. Additionally, plasma-enhanced ALD (PEALD) can be employed to provide the necessary energy for complete ligand removal at lower temperatures, potentially mitigating some of the issues associated with thermal ALD of fluorinated precursors.

Focused Electron Beam Induced Deposition (FEBID) utilizing Related Copper β-Diketonate Precursors

Focused Electron Beam Induced Deposition (FEBID) is a high-resolution, direct-write nanofabrication technique capable of creating complex three-dimensional nanostructures. wordpress.comtugraz.at The process involves the localized decomposition of volatile precursor molecules adsorbed on a substrate surface by a focused beam of high-energy electrons. wordpress.combeilstein-journals.org The electron beam induces dissociation of the precursor into non-volatile fragments, which deposit onto the substrate, and volatile fragments, which are removed by the vacuum system. wordpress.combeilstein-journals.org This method offers significant advantages, including the ability to write structures directly on nearly any substrate geometry without the need for resists or solvents. wordpress.com

Copper β-diketonate complexes are frequently employed as precursors in FEBID for the deposition of copper-containing nanostructures. These organometallic compounds are chosen for their suitable vapor pressures and ability to decompose under electron irradiation. jhu.edunih.gov One of the most common precursors in this class is copper(II) hexafluoroacetylacetonate (Cu(hfac)₂). beilstein-journals.org The choice of precursor is critical as it directly influences the composition and purity of the deposited material. Incomplete decomposition of the organic ligands often leads to the incorporation of carbon and oxygen impurities into the deposit, forming a metal-containing composite matrix. wordpress.combeilstein-journals.org

Research into FEBID using copper precursors has focused on understanding the deposition process and improving the purity of the resulting copper structures. For instance, studies have shown that the composition of deposits from precursors like Cu(hfac)₂ can range from 11 to 25 atom % copper in the as-deposited state, with the remainder being a carbonaceous matrix. beilstein-journals.org To address the issue of impurities, alternative fluorine-free precursors such as bis(tert-butylacetoacetato)Cu(II) (Cu(tbaoac)₂) have been investigated. FEBID using Cu(tbaoac)₂ resulted in deposits with a copper content of approximately 25 atom %, where pure copper nanocrystals were found dispersed within a carbonaceous matrix. beilstein-journals.org

The characteristics of the FEBID process are highly dependent on parameters such as electron beam energy, current, and precursor flux. nih.gov The interaction of the primary electron beam with the substrate generates secondary electrons, which are primarily responsible for the decomposition of the adsorbed precursor molecules. jhu.edu The spatial resolution of FEBID can be exceptionally high, with the potential to create structures smaller than 3 nm. nih.gov

Table 1: Comparison of Copper Precursors in FEBID

| Precursor Name | Chemical Formula | Resulting Copper Content (atom %) | Key Findings |

|---|---|---|---|

| Copper(II) hexafluoroacetylacetonate | Cu(C5HF6O2)2 | 11 - 25% | Commonly used, results in significant carbonaceous matrix. beilstein-journals.org |

P-Doping Applications in Organic Hole Transport Layers

In the field of organic electronics, particularly in devices like perovskite solar cells (PSCs), the performance and stability are critically dependent on the efficiency of charge transport layers. nih.govjos.ac.cn Organic hole transport layers (HTLs) are essential for extracting and transporting positive charge carriers (holes) from the active layer to the electrode. nih.gov To enhance the conductivity and hole mobility of these layers, a technique known as p-doping is widely employed. rsc.orgresearchgate.net P-doping involves intentionally introducing an electron-accepting material (a p-dopant) into the HTL material. researchgate.net

Metal-organic complexes, including copper compounds, have emerged as promising p-dopants. jos.ac.cn These materials can offer advantages over traditional dopants like lithium bis(trifluoromethane)sulfonimide (LiTFSI), which is hygroscopic and can contribute to device instability. jos.ac.cn Copper-based metal-organic complexes are considered noteworthy candidates due to their potential for improved stability, low cost, and wide availability. nih.gov

The effectiveness of a p-dopant is related to its ability to create charge transfer complexes with the hole transporting material, which increases the concentration of free holes. researchgate.net While specific research detailing the use of Copper;1,1,1-trifluoropentane-2,4-dione as a p-dopant is an area of ongoing investigation, the principle is based on the electron-accepting nature of the copper center and the properties of the surrounding ligands. The trifluoromethyl groups on the 1,1,1-trifluoropentane-2,4-dione ligand are electron-withdrawing, which can enhance the electron-accepting capability of the copper complex, making it a potentially effective p-dopant.

Table 2: Common Materials in Doped Organic Hole Transport Layers

| Role | Compound Name | Typical Function |

|---|---|---|

| Hole Transport Material | Spiro-OMeTAD | Facilitates hole transport from perovskite to electrode. nih.gov |

| Conventional Dopant | Lithium bis(trifluoromethane)sulfonimide (LiTFSI) | Increases hole mobility and conductivity, but is hygroscopic. jos.ac.cn |

Reactivity and Fundamental Reaction Pathways of Copper Ii Trifluoroacetylacetonate

Ligand Exchange Reactions and Dynamics

The reactivity of Copper(II) 1,1,1-trifluoropentane-2,4-dionate, often referred to as Copper(II) trifluoroacetylacetonate, is significantly influenced by ligand exchange reactions. These processes involve the substitution of the trifluoroacetylacetonate (tfa) ligand with other coordinating species, leading to the formation of new complexes with potentially altered chemical and physical properties.

The dynamics of these reactions are dependent on several factors, including the nature of the incoming ligand, the solvent, and the reaction conditions. For instance, studies on mixed-chelate copper(II) complexes have shown that trifluoro-substituted acetylacetonates (B15086760) can participate in exchange reactions with other ligands like diselenocarbamates. The resulting mixed-ligand complexes exhibit varying stability based on the solvent system; they are reported to be stable in toluene, benzene, or dichloromethane (B109758), but tend to decompose in halogenated solvents like chloroform (B151607) and carbon tetrachloride. nih.gov

A common synthetic strategy involves the reaction of heteroleptic copper(II) complexes, containing one acetylacetonate-type ligand and another N-donor chelating ligand, with various nucleophiles. Research has demonstrated that the acetylacetonate (B107027) ligand can be substituted by carboxylate groups. This substitution is a versatile method for synthesizing new mixed-ligand complexes, which can be either discrete mononuclear species or extended one-dimensional coordination polymers. lew.ro

Furthermore, mononuclear copper complexes can be synthesized by reacting a copper(II) precursor with 1,1,1-Trifluoro-2,4-pentanedione (B1197229) (HTFAA) and subsequently introducing dinitrogen ligands such as bipyridine (Bipy) or phenanthroline (Phen). researchgate.net This process effectively exchanges or adds ligands to the copper coordination sphere. The general principles of ligand exchange in aqueous copper(II) ions, which exist as the hexaaqua complex [Cu(H₂O)₆]²⁺, provide a foundational understanding. savemyexams.com In these systems, water ligands can be readily substituted by other ligands like ammonia (B1221849), hydroxide, or chloride ions. savemyexams.com This substitution often results in a change in the coordination number and geometry of the complex, for example, from an octahedral hexaaqua complex to a tetrahedral tetrachloro complex when excess chloride is added. savemyexams.com

Table 1: Examples of Ligand Exchange Reactions Involving Copper(II) β-diketonates

| Original Complex Moiety | Incoming Ligand | Product Type | Reference |

| Copper(II) trifluoroacetylacetonate | Diselenocarbamate | Mixed-chelate complex | nih.gov |

| [Cu(acetylacetonate)(N-donor)]⁺ | Carboxylate Anions | Mixed-ligand carboxylato complexes | lew.ro |

| Copper(II) precursor + HTFAA | Bipyridine (Bipy) | [Cu(TFAA)(Bipy)]⁺ complex | researchgate.net |

| [Cu(H₂O)₆]²⁺ | Chloride (HCl) | [CuCl₄]²⁻ complex | savemyexams.com |

Kinetic Studies of Metalation Reactions (e.g., Porphyrin Metalation in Supercritical Carbon Dioxide)

The insertion of a metal ion into a porphyrin ring, known as metalation, is a critical reaction for the synthesis of metalloporphyrins. Copper(II) β-diketonates, including fluorinated derivatives, are effective precursors for these reactions, particularly in unconventional media like supercritical carbon dioxide (scCO₂). Supercritical CO₂ is utilized as a solvent that can facilitate reactions under specific temperature and pressure conditions.

Kinetic studies provide insight into the mechanism and rate of these metalation reactions. In the synthesis of porous metalloporphyrin frameworks using metal complexes like M(hfac)₂ (where hfac is the hexafluoroacetylacetonate ligand, structurally similar to tfa), it has been observed that the metalation of the porphyrin's central ring is not always straightforward. acs.org The reaction in scCO₂ can lead to materials with only a partial degree of metalation. acs.org This is due to a competing and often faster reaction: the coordination of the metal complex to peripheral groups on the porphyrin linker, such as pyridine (B92270) moieties. acs.org

This competition suggests that if a porphyrin molecule is incorporated into a growing crystal lattice before its central ring is metalated, subsequent metalation is unlikely because the metal precursor is too bulky to diffuse through the pores of the resulting framework. acs.org Studies involving the reaction of porphyrins with various bis(β-diketonato)copper(II) complexes in scCO₂ have been a focus of kinetic analysis, aiming to understand the influence of cosolvents and reactant structure on the reaction rate. documentsdelivered.com The incomplete metal coordination observed in syntheses with Cu(II), Zn(II), and Co(II) precursors in scCO₂ can lead to substitutional defects and a degree of disorder in the final material. acs.org

Degradation Pathways and Stability under Reaction Conditions

The stability of Copper(II) trifluoroacetylacetonate is finite and highly dependent on the ambient conditions, such as temperature, pressure, and chemical environment. Thermal decomposition is a primary degradation pathway, and its kinetics have been investigated in various media.

The decomposition process in air or inert atmospheres like argon proceeds through multiple steps. Thermogravimetric analysis coupled with mass spectrometry shows that the initial phase involves the formation of hydrocarbon ions, such as acetates and acetyl groups. researchgate.net In a subsequent step, these organic fragments decompose further, primarily into carbon dioxide (CO₂) and water (H₂O). researchgate.net Any remaining residuals of the complex then decompose into CO₂. researchgate.net The stability of the complex is also solvent-dependent. As noted in ligand exchange studies, mixed-chelate complexes containing the trifluoroacetylacetonate ligand can gradually decompose in certain halogenated organic solvents. nih.gov

Table 2: Activation Energy for Thermal Decomposition of Copper(II) Acetylacetonate in scCO₂

| Pressure (MPa) | Activation Energy (kJ/mol) | Reference |

| 15 | 60.3 | researchgate.netelsevierpure.com |

| 20 | 56.3 | researchgate.netelsevierpure.com |

| 25 | 52.4 | researchgate.netelsevierpure.com |

Interactions with Co-reagents and Substrates in Chemical Reactions

Copper(II) trifluoroacetylacetonate and related complexes are not merely static compounds but active participants in chemical transformations, often serving as catalysts or catalyst precursors. Their reactivity is defined by their interactions with various co-reagents and substrates.

The interaction with chelating substrates is another important reaction pathway. In reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), organic azides capable of chelating to the copper center exhibit high reactivity, even with air-stable copper(II) salts as precursors. nih.gov Kinetic studies indicate that the interaction between the copper ion (in either +1 or +2 oxidation state) and the chelating azide (B81097) occurs in a rapid pre-equilibrium step before the formation of the key copper(I)-acetylide intermediate. nih.gov

Furthermore, the trifluoroacetylacetonate ligand itself can be displaced through interaction with other reagents. As mentioned previously, the reaction of [Cu(acac)(AA)]⁺ type complexes with carboxylate ions leads to the substitution of the acetylacetonato ligand, demonstrating a direct interaction where the carboxylate acts as a reactive co-reagent. lew.ro The electron-withdrawing nature of the trifluoromethyl groups on the ligand can also influence the electronic properties of the copper center, thereby modulating its interaction with substrates in catalytic processes, such as electrochemical CO₂ reduction. rsc.org

Supramolecular Chemistry and Non Covalent Interactions of Copper Ii Trifluoroacetylacetonate Complexes

Design and Assembly of Supramolecular Structures based on Intermolecular Forces

The design and assembly of supramolecular structures involving Copper(II) trifluoroacetylacetonate are governed by a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. These forces dictate the arrangement of the complexes in the solid state, leading to the formation of higher-order structures with specific topologies and properties. The unique chemical and biological properties of copper have spurred the development of copper-induced supramolecular self-assemblies with potential applications in catalysis and drug delivery researchgate.netnih.gov.

The trifluoromethyl groups on the 1,1,1-trifluoropentane-2,4-dione ligand play a crucial role in directing the self-assembly process. These electron-withdrawing groups enhance the acidity of the ligand's methylene protons and influence the charge distribution within the complex, thereby affecting the nature and strength of intermolecular interactions. The interplay of these forces allows for the rational design of materials with desired structural motifs. The formation of these supramolecular assemblies is a spontaneous process, often leading to ordered structures with potential functionalities researchgate.net.

Hydrogen Bonding and π-Stacking Interactions in Crystal Engineering

Crystal engineering utilizes non-covalent interactions to control the formation of crystalline solids with desired structures and properties mdpi.com. In the context of Copper(II) trifluoroacetylacetonate complexes, hydrogen bonding and π-stacking are pivotal interactions in the assembly of supramolecular architectures.

Hydrogen bonds, while not as prevalent in the absence of suitable donor or acceptor groups on ancillary ligands, can significantly influence the crystal packing when present. For instance, in complexes where a solvent molecule with hydrogen bonding capability, such as methanol, is coordinated to the copper center, intricate hydrogen-bonding networks can be formed researchgate.net. The presence of acidic hydrogen atoms in solvents can lead to interactions with the oxygen atoms of the acetylacetonate (B107027) ligands, influencing the structural properties of the isolated complex mdpi.com.

Table 1: Intermolecular Interactions in Copper(II) β-Diketonate Complexes

| Interaction Type | Description | Significance in Crystal Packing |

| Hydrogen Bonding | Involves acidic hydrogen atoms and electronegative atoms like oxygen. Can be intermolecular or intramolecular. | Can form extensive networks, dictating the overall crystal structure and influencing physical properties such as solubility. |

| π-Stacking | Attractive, noncovalent interactions between aromatic rings. | Stabilizes the crystal lattice by holding molecules together in a stacked arrangement. The energy of these interactions contributes to the overall stability. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall packing efficiency and stability of the crystal structure. |

Coordination Networks and Polymeric Assemblies formed by Copper(II) Trifluoroacetylacetonate Derivatives

Copper(II) trifluoroacetylacetonate and its derivatives are effective building blocks for the construction of coordination polymers and networks. By employing bridging ligands, individual copper complexes can be linked together to form one-, two-, or three-dimensional structures.

A notable example is the formation of a one-dimensional polymeric chain when 1,4-diazabicyclo[2.2.2]octane (DABCO) is used as a bridging ligand with Copper(II) trifluoroacetylacetonate. In the resulting complex, [Cu(TFACAC)₂(DABCO)], the DABCO molecule connects two copper(II) centers, leading to a chain-like structure where each copper atom adopts an octahedral coordination geometry researchgate.net. This demonstrates how the choice of a suitable bridging ligand can direct the assembly of discrete molecular units into extended polymeric architectures.

The formation of these coordination networks is a key strategy in the development of functional materials such as metal-organic frameworks (MOFs). The porous nature of many of these materials makes them promising candidates for applications in gas storage, separation, and catalysis.

Table 2: Examples of Polymeric Assemblies with Copper(II) β-Diketonates

| Complex | Bridging Ligand | Resulting Structure | Reference |

| [Cu(TFACAC)₂(DABCO)] | DABCO | 1-D Polymeric Chain | researchgate.net |

| [Cu(Tstn)₂] | N-(3-aminopropyl)-4-methylbenzenesulfonamide | 1-D Hydrogen Bonded Polymer | gla.ac.uk |

Solvent-Induced Structural and Coordinative Changes in Copper(II) β-Diketonate Complexes

The coordination environment of Copper(II) β-diketonate complexes, including Copper(II) trifluoroacetylacetonate, can be significantly influenced by the solvent in which they are dissolved. This phenomenon, known as solvatochromism, refers to the change in the color of a solution upon a change in the solvent, which is a direct consequence of changes in the electronic structure of the solute molecule due to solvent-solute interactions.

Studies on mixed ligand copper(II) complexes containing 1,1,1-trifluoro-2,4-pentanedione (B1197229) have shown that the complexes exhibit bathochromic shifts (a shift to longer wavelengths) in their electronic absorption spectra as the donor number (DN) of the solvent increases researchgate.nettuwien.at. This is attributed to the coordination of solvent molecules to the copper(II) center, which alters the ligand field strength and, consequently, the energy of the d-d electronic transitions.

In solvents with low donor numbers, the copper(II) center typically maintains a square planar geometry. However, as the Lewis basicity and coordinating ability of the solvent increase, solvent molecules can coordinate to the axial positions of the copper ion, leading to a change in geometry from square planar to square pyramidal or even octahedral researchgate.net. Theoretical studies have shown that these solvent effects can cause significant shifts in the d-d transition energies nih.gov.

The following table summarizes the solvatochromic behavior of a mixed-ligand copper(II) complex containing trifluoroacetylacetonate in various organic solvents.

Table 3: Solvatochromic Data for a [Cu(L)(TFAA)]X Complex

| Solvent | Donor Number (DN) | λmax (nm) |

| Nitrobenzene | 4.4 | 580 |

| Acetonitrile | 14.1 | 590 |

| Acetone | 17.0 | 605 |

| Methanol | 19.0 | 610 |

| Ethanol | 20.0 | 615 |

| Methylene Chloride | 20.4 | 585 |

| N,N-Dimethylformamide | 26.6 | 621 |

| Dimethyl Sulfoxide | 29.8 | 630 |

| Data adapted from solvatochromic studies of related complexes and illustrates the general trend. |

These solvent-induced structural changes are crucial in understanding the reactivity and catalytic activity of Copper(II) trifluoroacetylacetonate complexes in different reaction media.

Future Research Directions and Emerging Paradigms for Copper Ii Trifluoroacetylacetonate

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of new synthetic pathways for copper(II) trifluoroacetylacetonate and related β-diketonate complexes is a primary focus of ongoing research. Traditional methods often involve the reaction of a copper(II) salt with 1,1,1-trifluoropentane-2,4-dione in an organic solvent. While effective, these methods are being re-evaluated to align with the principles of green chemistry.

Current research is exploring more sustainable approaches, such as the use of aqueous media for synthesis, which minimizes the reliance on volatile organic solvents. One such eco-friendly protocol involves the cyclocondensation of reactants in the presence of a catalytic system in water, demonstrating the feasibility of greener synthetic routes. acs.org Additionally, electrochemical methods are being investigated as a novel approach. For instance, a single-step electrochemical synthesis of copper(II) thiolate complexes has been demonstrated by the in-situ insertion of sulfur into organic ligands, a technique that could potentially be adapted for the synthesis of β-diketonate complexes. nih.gov

The classical Claisen condensation, a cornerstone for synthesizing β-diketones, is also being refined. Novel methods for preparing α-alkenyl-β-diketones have been developed from β,γ-unsaturated ketones and acid chlorides, showcasing the continuous innovation in ligand synthesis which is crucial for creating new copper complexes. researchgate.net Metal-based catalysts are also being employed to facilitate the synthesis of 1,3-diketones, further expanding the toolkit for ligand design. researchgate.net

A key aspect of sustainable methodologies is the ability to recycle and reuse catalysts. Research into heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is gaining traction. For example, copper(II) ions have been immobilized on a cellulose (B213188) acetate (B1210297) backbone, creating a sustainable and reusable catalyst for cycloaddition reactions. acs.org This approach of heterogenizing copper complexes on biopolymer supports offers a promising avenue for developing environmentally benign synthetic processes. acs.org

| Methodology | Description | Advantages | Challenges/Future Work |

|---|---|---|---|

| Conventional Synthesis | Reaction of a copper(II) salt with the β-diketone ligand in an organic solvent. | Well-established and reliable. | Reliance on volatile organic solvents. |

| Aqueous Synthesis | Utilizing water as the reaction medium. | Environmentally friendly, reduces VOCs. | Solubility of reactants can be a limiting factor. |

| Electrochemical Synthesis | In-situ generation of ligands or complexes via electrolysis. | Can offer novel reaction pathways and high purity products. | Requires specialized equipment and optimization of electrochemical parameters. |

| Heterogeneous Catalysis | Immobilization of the copper complex on a solid support. | Facilitates catalyst recovery and reuse, enhancing sustainability. | Potential for leaching of the metal ion from the support. |

Advanced Characterization Techniques for In-situ Monitoring of Reactions and Deposition Processes

Understanding the reaction mechanisms and deposition kinetics of copper(II) trifluoroacetylacetonate is crucial for optimizing its use in applications like chemical vapor deposition (CVD) and atomic layer deposition (ALD). Advanced in-situ characterization techniques are indispensable for providing real-time insights into these processes.

Spectroscopic ellipsometry (SE) is a powerful non-invasive optical technique that can monitor the growth of thin films with sub-nanometer precision. acs.org It provides information on film thickness, roughness, and optical properties during the deposition process, enabling real-time control and optimization. acs.orgbeneq.com For instance, in-situ SE has been used to study the nucleation and growth of copper films, revealing the influence of precursor dosing on the deposition rate. beneq.com

Quartz Crystal Microbalance (QCM) is another highly sensitive technique for in-situ monitoring of mass changes during deposition. apvi.org.aucornell.eduresearchgate.net By measuring the change in the resonance frequency of a quartz crystal as material is deposited, QCM can provide real-time data on film growth with high accuracy. apvi.org.auosti.gov This technique is particularly valuable for ALD processes to confirm the self-limiting nature of the surface reactions. cornell.eduosti.gov

Mass spectrometry (MS) offers a direct way to analyze the gas-phase species present during CVD and ALD. atomiclimits.comwaters.comharvard.edu By sampling the reactor environment, quadrupole mass spectrometers can identify precursor fragments, reaction byproducts, and residual gases, providing crucial information about the chemical reactions occurring. waters.com This has been employed to study the decomposition pathways of copper β-diketonate precursors on various surfaces. atomiclimits.com

In-situ Fourier Transform Infrared (FTIR) spectroscopy is used to probe the chemical bonds of the species on the substrate surface during deposition. acs.org This technique can identify surface functional groups and how they change as the precursor adsorbs and reacts, offering molecular-level insights into the deposition mechanism. acs.org For example, in-situ FTIR has been used to investigate the reaction of copper precursors with different surfaces, revealing the formation of chemical bonds and subsequent agglomeration of copper atoms. acs.org

| Technique | Information Obtained | Application in Deposition Processes |

|---|---|---|

| Spectroscopic Ellipsometry (SE) | Film thickness, roughness, optical constants. | Real-time monitoring of film growth and nucleation. |

| Quartz Crystal Microbalance (QCM) | Mass change, growth rate. | Precise measurement of deposition rates and confirmation of self-limiting reactions in ALD. |

| Mass Spectrometry (MS) | Gas-phase composition, reaction byproducts. | Understanding precursor decomposition pathways and reaction mechanisms. |

| Fourier Transform Infrared (FTIR) Spectroscopy | Surface chemical bonds, functional groups. | Molecular-level investigation of surface reactions and precursor adsorption. |

Integration into Hybrid Material Systems for Tailored Functionalities

The incorporation of copper(II) trifluoroacetylacetonate into hybrid material systems is a promising strategy for creating materials with tailored functionalities. These hybrid materials combine the properties of the copper complex with those of other materials, such as polymers or inorganic frameworks, to achieve synergistic effects.

One area of interest is the development of polyoxometalate (POM)-based organic-inorganic hybrid compounds. osti.gov By combining copper complexes with POMs, it is possible to create materials with unique catalytic and electrochemical properties. osti.gov The copper complex can act as a bridging unit, linking the POM clusters into extended one-, two-, or three-dimensional frameworks. osti.gov

Another approach involves the creation of metal-organic polyhedra (MOPs). These are discrete, well-defined supramolecular structures formed by the self-assembly of metal ions and organic ligands. The reaction of tris(β-diketones) with copper(II) ions can lead to the formation of such polyhedra, with potential applications in catalysis and materials science. nih.gov

Furthermore, the integration of copper complexes into graphitic surfaces is being explored for applications in heterogeneous catalysis. researchgate.net By designing ligands with moieties that facilitate immobilization on graphitic surfaces through CH–π and π–π interactions, it is possible to create robust and recyclable catalysts. researchgate.net This approach is being investigated for processes such as ammonia (B1221849) oxidation. researchgate.net

The development of single-crystal hybrid ligand frameworks is another exciting direction. Three-dimensional frameworks of copper complexes can be formed through intermolecular hydrogen bonding and π⋯π stacking supramolecular interactions, leading to materials with interesting photoluminescence properties. aip.org Such materials could find applications in sensors and optoelectronic devices. aip.org

Theoretical Predictions and Computational Screening for Rational Design of New Applications

Theoretical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for understanding the properties of copper(II) trifluoroacetylacetonate and for the rational design of new applications. acs.orgnih.govacs.org

DFT calculations can provide detailed insights into the molecular and electronic structure of the complex. acs.orgnih.govacs.org These calculations can be used to determine optimized molecular geometries, bond lengths, and bond angles, which can then be compared with experimental data from techniques like X-ray diffraction. acs.org Understanding the structure is fundamental to predicting the reactivity and properties of the complex. nih.gov

Furthermore, DFT can be used to calculate various quantum chemical parameters that describe the reactivity of the complex. acs.org These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and charge distribution. acs.org These parameters are crucial for predicting how the complex will interact with other molecules and its potential for applications in areas like catalysis and electronics. acs.org

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the complex. acs.org By simulating the electronic transitions, researchers can understand the origin of the observed absorption bands and how the electronic structure influences the optical properties. acs.org This is particularly important for applications in dye-sensitized solar cells and other optoelectronic devices. acs.org

Computational screening is a powerful approach for identifying promising new applications for copper(II) trifluoroacetylacetonate and its derivatives. By systematically modifying the structure of the ligand and calculating the resulting properties, it is possible to screen a large number of potential candidates for a specific application without the need for extensive experimental work. This rational design approach can significantly accelerate the discovery of new materials with desired functionalities. For example, theoretical investigations have been used to explore the potential of copper complexes as sensitizers for solar cells. acs.org

| Theoretical Method | Information Provided | Impact on Research and Development |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular structure, electronic properties (HOMO, LUMO), charge distribution. | Provides fundamental understanding of structure-property relationships, predicts reactivity. |